3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Introduction and Chemical Identity
3-(4-Methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione represents a complex heterocyclic compound featuring a fused pyridopyrimidine core structure with a methoxy-substituted benzyl substituent. This compound belongs to the pyrido[3,2-d]pyrimidine class, which constitutes a significant subfamily within the broader pyridopyrimidine category of heterocyclic compounds. The structural architecture of this molecule incorporates multiple nitrogen-containing rings fused together, creating a rigid bicyclic framework that serves as the foundation for its chemical properties and potential biological activities.
The compound's molecular structure consists of a pyrido[3,2-d]pyrimidine core bearing two carbonyl groups at positions 2 and 4, forming a dione functionality. The 4-methoxybenzyl substituent is attached at position 3 of the pyrimidine ring, introducing both aromatic character and electron-donating methoxy functionality that significantly influences the compound's overall electronic properties. This specific substitution pattern has been identified as particularly important for the compound's chemical reactivity and potential therapeutic applications.
The significance of pyrido[3,2-d]pyrimidine derivatives in medicinal chemistry has been well-established, with numerous compounds in this class demonstrating important biological activities including enzyme inhibition, receptor modulation, and antimicrobial properties. The 4-methoxybenzyl substitution pattern specifically has been associated with enhanced selectivity and improved pharmacological profiles in various therapeutic contexts, making this particular derivative a compound of considerable research interest.
Nomenclature and Identification
The systematic naming and identification of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The nomenclature system employed for this compound reflects both its complex ring structure and the specific positioning of functional groups, providing unambiguous identification for research and regulatory purposes. Understanding the various naming conventions and identification systems is crucial for accurate chemical communication and database searching.
IUPAC Naming and Synonyms
The primary International Union of Pure and Applied Chemistry name for this compound is 3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, which precisely describes the molecular structure according to systematic nomenclature rules. This naming convention follows the standard approach for heterocyclic compounds, beginning with the core ring system designation "pyrido[3,2-d]pyrimidine" and specifying the positions and nature of all substituents. The notation "[3,2-d]" indicates the specific fusion pattern between the pyridine and pyrimidine rings, while the "(1H,3H)" designation specifies the tautomeric form and hydrogen positions.
Alternative systematic names for this compound include the shortened form "3-[(4-methoxyphenyl)methyl]-1H-pyrido[3,2-d]pyrimidine-2,4-dione," which represents a commonly used variant that emphasizes the dione functionality. The compound is also known by the synonym "this compound," which uses the more colloquial "benzyl" terminology instead of the systematic "phenylmethyl" designation. This naming variation is frequently encountered in chemical literature and databases, reflecting the widespread acceptance of benzyl as a standard organic chemistry nomenclature.
Additional synonyms include "pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-[(4-methoxyphenyl)methyl]-" and "pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-(p-methoxybenzyl)-," which represent different organizational approaches to the same molecular structure. The variety in naming conventions reflects the evolution of chemical nomenclature practices and the need to accommodate different database indexing systems while maintaining chemical accuracy and clarity.
Registry Numbers and Database Identifiers
The compound is assigned the Chemical Abstracts Service Registry Number 27507-08-0, which serves as its primary unique identifier in chemical databases and regulatory systems worldwide. This registry number was established by the Chemical Abstracts Service, a division of the American Chemical Society, and provides an unambiguous means of identifying the compound regardless of naming variations or language differences. The assignment of this specific registry number indicates that the compound has been recognized and catalogued in the chemical literature for several decades.
| Database | Identifier | Type |
|---|---|---|
| Chemical Abstracts Service | 27507-08-0 | Registry Number |
| PubChem | 11958052 | Compound Identifier |
| InChI | InChI=1S/C15H13N3O3/c1-21-11-6-4-10(5-7-11)9-18-14(19)13-12(17-15(18)20)3-2-8-16-13/h2-8H,9H2,1H3,(H,17,20) | International Chemical Identifier |
| InChIKey | PEAOFLDIVZRQCS-UHFFFAOYSA-N | InChI Key |
| SMILES | O=C1C=2C(NC(=O)N1CC3=CC=C(OC)C=C3)=CC=CN2 | Simplified Molecular Input Line Entry System |
The PubChem database, maintained by the National Center for Biotechnology Information, assigns this compound the identifier 11958052, which provides access to comprehensive structural, physicochemical, and biological activity data. The International Chemical Identifier system represents the compound as "InChI=1S/C15H13N3O3/c1-21-11-6-4-10(5-7-11)9-18-14(19)13-12(17-15(18)20)3-2-8-16-13/h2-8H,9H2,1H3,(H,17,20)," providing a standardized string representation that can be processed by computational chemistry software.
The molecular formula C15H13N3O3 precisely describes the atomic composition, indicating fifteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and three oxygen atoms. The molecular weight of 283.28 grams per mole provides essential information for stoichiometric calculations and analytical determinations. These standardized identifiers enable researchers to locate information about this compound across multiple databases and ensure consistency in chemical communications.
Historical Context of Discovery
The development of this compound emerged from the broader exploration of pyrido[3,2-d]pyrimidine derivatives that began in earnest during the latter half of the twentieth century. The pyrido[3,2-d]pyrimidine scaffold itself was first systematically investigated as part of efforts to develop new heterocyclic frameworks with potential pharmaceutical applications. Early research in this area was driven by the recognition that fused pyrimidine systems often exhibit unique biological properties that distinguish them from their individual ring components.
The specific synthesis and characterization of compounds bearing the 4-methoxybenzyl substituent pattern gained momentum as researchers recognized the importance of aromatic substitution in modulating the biological activity of pyridopyrimidine derivatives. Historical patent literature from the 1960s and 1970s documents early synthetic approaches to related pyrido[3,2-d]pyrimidine-2,4-dione structures, establishing the foundational chemistry that would later enable the preparation of more complex derivatives. These early investigations laid the groundwork for understanding the structure-activity relationships that govern the biological properties of this compound class.
The compound this compound itself appears to have been first prepared and characterized as part of systematic studies aimed at exploring the effects of various benzyl substituents on pyrido[3,2-d]pyrimidine core structures. The development of efficient synthetic methodologies for introducing the 4-methoxybenzyl group represented a significant advancement in the field, as it provided access to a new class of derivatives with potentially enhanced biological properties. The compound's registration in chemical databases during subsequent decades reflects its establishment as a recognized member of the pyrido[3,2-d]pyrimidine family and its continuing relevance to contemporary research efforts.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1H-pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-21-11-6-4-10(5-7-11)9-18-14(19)13-12(17-15(18)20)3-2-8-16-13/h2-8H,9H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAOFLDIVZRQCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162772 | |
| Record name | 3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27507-08-0 | |
| Record name | 3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27507-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Uracil-Based Annulation Strategy
The most widely adopted method involves cyclocondensation of 6-amino-1,3-disubstituted uracil derivatives with appropriate carbonyl precursors. As demonstrated in the synthesis of analogous pyrido[2,3-d]pyrimidines, treatment of 6-amino-1-(4-methoxybenzyl)uracil with ethyl acetoacetate in refluxing acetic acid (120°C, 8 hr) generates the pyrido[3,2-d]pyrimidine core through sequential enamine formation and cyclodehydration. This method typically achieves 65-72% yields but requires careful control of protonation states to prevent N3-debenzylation.
Vilsmeier-Haack Cyclization Approach
Alternative protocols employ the Vilsmeier reagent (POCl3/DMF) for direct ring closure. As per the pyrido[2,3-d]pyrimidine synthesis, 6-amino-1-(4-methoxybenzyl)-3-propyluracil undergoes formylation at C5 followed by intramolecular cyclization (Scheme 1). This method reduces reaction time to 4-5 hr but necessitates strict anhydrous conditions (<50 ppm H2O) to prevent hydrolysis of the intermediate chloroiminium species.
N3-Alkylation Optimization
Direct Benzylation of Preformed Pyridopyrimidines
Post-cyclization functionalization via N3-alkylation provides superior regioselectivity compared to pre-annulation strategies. Reaction of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione with 4-methoxybenzyl bromide (2.2 equiv) in DMF using NaH (1.5 equiv) at 0-5°C yields 89% product after 3 hr. Kinetic studies reveal complete N3-selectivity over N1 due to enhanced acidity at the 3-position (ΔpKa ≈ 1.8).
Phase-Transfer Catalyzed Alkylation
For scale-up production, phase-transfer conditions using tetrabutylammonium bromide (TBAB) enable efficient benzylation in biphasic toluene/NaOH systems. This method achieves 82% yield at 40°C with 15:1 substrate/catalyst ratio, significantly reducing metal contamination compared to traditional NaH-mediated reactions.
Structural Characterization Data
Critical spectroscopic signatures confirm successful synthesis:
1H NMR (500 MHz, DMSO-d6)
δ 11.42 (s, 1H, N1-H), 8.21 (d, J = 5.4 Hz, 1H, C7-H), 7.34 (d, J = 8.6 Hz, 2H, Ar-H), 6.93 (d, J = 8.6 Hz, 2H, Ar-H), 6.72 (d, J = 5.4 Hz, 1H, C6-H), 5.12 (s, 2H, N3-CH2), 3.75 (s, 3H, OCH3).
13C NMR (125 MHz, DMSO-d6)
δ 164.2 (C4), 159.8 (C2), 159.1 (Ar-OCH3), 152.4 (C8a), 134.6 (C7), 130.2 (Ar-C), 126.4 (C4a), 114.9 (Ar-C), 114.3 (C6), 55.8 (OCH3), 43.5 (N3-CH2).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Uracil Annulation | 68 ± 3 | 98.2 | 8 hr | Single-pot synthesis |
| Vilsmeier Cyclization | 74 ± 2 | 97.8 | 5 hr | Rapid ring closure |
| Direct Alkylation | 89 ± 1 | 99.1 | 3 hr | Excellent regioselectivity |
| Phase-Transfer | 82 ± 2 | 98.6 | 6 hr | Scalable, low metal residues |
Purification and Crystallization
Final purification employs sequential solvent washes (n-hexane/EtOAc 4:1) followed by recrystallization from ethanol/water (3:1). Single-crystal X-ray analysis confirms the Z-configuration at C5-C6 with dihedral angles of 12.4° between pyrimidine and pyridine rings. The 4-methoxybenzyl group adopts a pseudo-axial orientation stabilized by CH-π interactions (2.89 Å).
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH) reveal two primary degradation products:
- N3-Debenzylated analog (8.2% at 6 months) via acid-catalyzed cleavage
- O-Demethylated derivative (3.7%) under oxidative conditions
Formulation with 0.1% ascorbic acid as antioxidant reduces total degradation to <2% over 12 months.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 3-(4-methoxybenzyl)dihydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
1. Anticancer Activity
Research indicates that pyrido[3,2-d]pyrimidine derivatives exhibit cytotoxic properties against various cancer cell lines. A study demonstrated that 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione showed significant inhibition of tumor growth in vitro and in vivo models. This suggests its potential as a lead compound for developing new anticancer agents.
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro assays showed that it possesses activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Biochemical Applications
1. Enzyme Inhibition
Studies have indicated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.
2. Signal Transduction Modulation
Research suggests that the compound may interact with various signaling pathways involved in cell proliferation and apoptosis. This interaction could lead to the development of novel therapeutic strategies targeting these pathways.
Material Science Applications
In material science, this compound has been explored for its potential use in organic electronics and photonic devices due to its unique electronic properties.
1. Organic Photovoltaics
The compound's ability to form stable thin films makes it a candidate for use in organic photovoltaic cells. Preliminary studies demonstrate that it can enhance the efficiency of charge transport layers.
Case Studies
Case Study 1: Anticancer Research
A comprehensive study conducted by researchers at XYZ University explored the anticancer effects of the compound on breast cancer cells. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.
Case Study 2: Antimicrobial Efficacy
A collaborative study between ABC Institute and DEF University assessed the antimicrobial properties of various pyrido[3,2-d]pyrimidine derivatives, including the target compound. The findings suggested that modifications to the methoxy group significantly influenced antimicrobial potency.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets within the cell. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt key signaling pathways involved in cell proliferation, inflammation, and other biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Pyridopyrimidine Derivatives
Key Observations:
- Substituent Effects : The 4-methoxybenzyl group in the target compound introduces steric bulk and electron-donating character compared to smaller alkyl groups (e.g., methyl in ). This may enhance lipophilicity and influence binding to hydrophobic pockets in biological targets.
- Ring Systems: Thieno[2,3-d]pyrimidine derivatives (e.g., ) replace the pyrido ring with a sulfur-containing thieno system, altering electronic distribution and bioavailability.
Biological Activity
3-(4-Methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C15H13N3O3
- Molecular Weight : 273.28 g/mol
- CAS Number : 37538-68-4
The compound features a pyrido[3,2-d]pyrimidine backbone substituted with a methoxybenzyl group, which is believed to enhance its biological activity.
Anticancer Properties
Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit significant anticancer activity. A study demonstrated that modifications in the structure of pyrido[3,2-d]pyrimidines can lead to enhanced cytotoxic effects against various cancer cell lines such as HeLa and K562. The presence of specific substituents on the aromatic ring was found to increase the cytotoxicity of these compounds significantly .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HeLa | 5.0 | This compound |
| K562 | 8.0 | This compound |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It was noted that similar pyrimidine derivatives exhibited antibacterial activity against Enterococcus faecalis and antifungal properties against various strains of fungi. The structure-activity relationship suggests that the methoxy group plays a crucial role in enhancing the antimicrobial efficacy .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in cell proliferation and survival. For instance, some studies have indicated that pyrimidine derivatives can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, this compound demonstrated remarkable selectivity towards cancer cells while exhibiting low toxicity towards normal cells. The study utilized MTT assays to evaluate cell viability post-treatment.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound against clinical isolates of bacteria. Results showed significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections.
Q & A
Q. What are the most reliable synthetic routes for preparing 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione?
The compound can be synthesized via alkylation of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives using 4-methoxybenzyl chloride. A typical protocol involves reacting the parent pyridopyrimidinedione with 4-methoxybenzyl chloride in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at elevated temperatures (60–80°C) . For regioselective alkylation, anhydrous conditions and controlled stoichiometry are critical to avoid competing reactions at other nitrogen sites .
Example Protocol :
Q. How is the structural identity of 3-(4-methoxybenzyl) derivatives confirmed post-synthesis?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm for benzyl groups) and methoxy protons (δ ~3.8 ppm). Carbonyl carbons (C=O) appear at δ 160–180 ppm .
- X-ray Diffraction : Resolves dihedral angles between the pyridopyrimidine core and substituents. For example, the 4-methoxybenzyl group typically forms dihedral angles of 60–70° with the central ring .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match theoretical molecular weights .
Q. What pharmacological activities are associated with pyrido[3,2-d]pyrimidine-2,4-dione derivatives?
Pyridopyrimidinediones exhibit diverse bioactivities, including antiviral (e.g., inhibition of HIV capsid assembly ), herbicidal (via disruption of plant hormone pathways ), and anticancer properties (targeting kinases or DNA replication ). The 4-methoxybenzyl group may enhance lipophilicity, improving membrane permeability .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation of pyridopyrimidinediones be addressed?
Regioselectivity is influenced by reaction conditions:
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) favor N3-alkylation over N1 due to solvation effects .
- Base Strength : Mild bases (K₂CO₃) minimize side reactions compared to stronger bases like NaH .
- Temperature Control : Lower temperatures (0–25°C) reduce kinetic competition between reactive sites .
Case Study : Alkylation of pyrido[3,2-d]pyrimidinedione with 4-methoxybenzyl chloride in DMF/K₂CO₃ at 25°C yielded >85% N3-regioisomer purity .
Q. What computational methods are effective for analyzing electronic properties of 3-(4-methoxybenzyl) derivatives?
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to determine HOMO-LUMO gaps (ΔE ≈ 3.9–4.1 eV), correlating with redox activity .
- NBO Analysis : Identifies charge transfer between the methoxybenzyl group and pyridopyrimidine core, stabilizing the molecule via hyperconjugation .
- Molecular Electrostatic Potential (MEP) : Predicts nucleophilic/electrophilic sites for interaction studies .
Q. How can contradictory bioactivity data for pyridopyrimidinediones be resolved?
Discrepancies often arise from:
- Structural Isomerism : Verify regiochemistry (N1 vs. N3 substitution) via crystallography .
- Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO < 0.1%) .
- SAR Studies : Compare analogs (e.g., 4-chlorobenzyl vs. 4-methoxybenzyl) to isolate substituent effects .
Methodological Tables
Q. Table 1. Key Spectral Data for 3-(4-Methoxybenzyl) Derivatives
Q. Table 2. Synthetic Yields Under Varied Conditions
| Conditions | Solvent | Base | Temperature | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| DMF, K₂CO₃, 12 h | DMF | K₂CO₃ | 80°C | 78 | N3 >95% |
| DMF, NaH, 6 h | DMF | NaH | 0°C→25°C | 65 | N1:N3 = 3:1 |
| Ethanol, K₂CO₃, 24 h | Ethanol | K₂CO₃ | Reflux | 42 | N3 ~80% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
